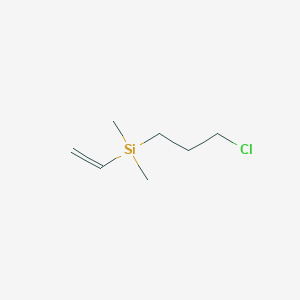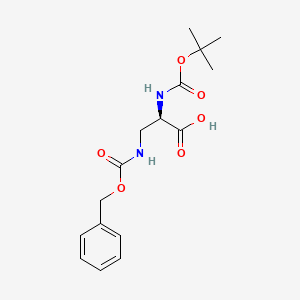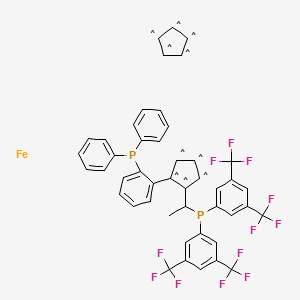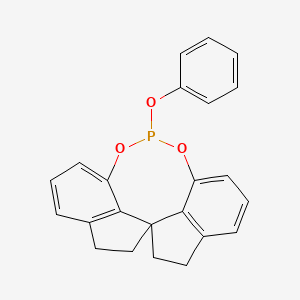
3-Chloropropydimethylvinylsilane
Übersicht
Beschreibung
3-Chloropropydimethylvinylsilane is an organosilicon compound with the molecular formula C7H15ClSi. It is characterized by the presence of a vinyl group attached to a silicon atom, which is further bonded to a chloropropyl group and two methyl groups. This compound is known for its unique chemical properties and is widely used in various industrial and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Chloropropydimethylvinylsilane can be synthesized through several methods. One common approach involves the hydrosilylation reaction, where a vinylsilane reacts with a chloropropylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as distillation to remove impurities and achieve the desired product purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloropropydimethylvinylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as alkoxy or amino groups, using appropriate reagents.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles or nucleophiles.
Polymerization Reactions: The vinyl group can also undergo polymerization to form organosilicon polymers.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium alkoxides or amines are commonly used under mild conditions.
Addition Reactions: Electrophiles like halogens or nucleophiles like Grignard reagents are used under controlled temperatures.
Polymerization Reactions: Catalysts such as platinum or palladium are used to initiate the polymerization process.
Major Products Formed:
Substitution Reactions: Products include alkoxy- or amino-substituted silanes.
Addition Reactions: Products vary depending on the electrophile or nucleophile used.
Polymerization Reactions: Organosilicon polymers with varying chain lengths and properties.
Wissenschaftliche Forschungsanwendungen
3-Chloropropydimethylvinylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: It is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism of action of 3-Chloropropydimethylvinylsilane involves its ability to form stable bonds with various substrates. The vinyl group allows for versatile chemical modifications, while the chloropropyl group provides a reactive site for further functionalization. These properties enable the compound to interact with molecular targets and pathways in diverse applications .
Vergleich Mit ähnlichen Verbindungen
Vinyltrimethoxysilane: Similar in structure but with methoxy groups instead of chloropropyl.
Vinyltriethoxysilane: Contains ethoxy groups instead of chloropropyl.
3-Chloropropyltrimethoxysilane: Similar but lacks the vinyl group.
Uniqueness: 3-Chloropropydimethylvinylsilane stands out due to its combination of a vinyl group and a chloropropyl group, which provides unique reactivity and versatility in chemical synthesis and industrial applications .
Eigenschaften
IUPAC Name |
3-chloropropyl-ethenyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClSi/c1-4-9(2,3)7-5-6-8/h4H,1,5-7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBRUWBYARXTCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCl)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B3068793.png)



![4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde](/img/structure/B3068810.png)





